molecular formula C13H13NO2 B5374314 N-allyl-4-(2-propyn-1-yloxy)benzamide

N-allyl-4-(2-propyn-1-yloxy)benzamide

Cat. No.: B5374314
M. Wt: 215.25 g/mol
InChI Key: SJLMCFPBXUIFKS-UHFFFAOYSA-N
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Description

N-allyl-4-(2-propyn-1-yloxy)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom and a propargyloxy (2-propyn-1-yloxy) substituent at the para position of the benzamide core. This compound combines a rigid aromatic backbone with unsaturated aliphatic chains (allyl and propargyl), which confer unique electronic and steric properties.

Properties

IUPAC Name

N-prop-2-enyl-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h2-3,5-8H,1,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMCFPBXUIFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-allyl-4-(2-propyn-1-yloxy)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Functional Impact
This compound Benzamide - Allyl (N-attached)
- Propargyloxy (para position)
Enhanced rigidity and potential for click chemistry due to propargyl group .
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide - 3,4-Dimethoxyphenethyl (N-attached) Increased hydrophilicity and electron-donating effects from methoxy groups .
Rip-D (2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide - 2-Hydroxy (ortho position)
- 3,4-Dimethoxyphenethyl (N-attached)
Hydrogen-bonding capacity from hydroxyl group; altered solubility .
Compound 85 (N-allyl-4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzamide) Benzamide - Allyl (N-attached)
- Piperidine-benzoimidazolyl (para position)
Enhanced pharmacological targeting (e.g., antimalarial) via heterocyclic moieties .
N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide Benzamide - Hydrazine linker
- Propoxy (para position)
- Allyloxybenzylidene
Conformational flexibility and potential metal chelation via hydrazine group .

Physicochemical Properties

Compound Name Melting Point (°C) Synthesis Yield (%) Key Spectral Data (NMR)
This compound Not reported Not reported Not provided in evidence
Rip-B 90 80 1H/13C-NMR data in Tables 1 and 2 of
Rip-D 96 34 1H/13C-NMR data in Tables 1 and 2 of
Compound 85 Not reported 66 Not provided
  • Melting Points : Rip-B and Rip-D exhibit higher melting points (>90°C) due to hydrogen bonding (Rip-D) and aromatic stacking (Rip-B). The absence of polar groups in this compound may result in a lower melting point, though data is lacking .
  • Synthesis Efficiency : Compound 85 and Rip-B show moderate-to-high yields (66–80%), while Rip-D’s low yield (34%) highlights challenges in introducing hydroxyl groups .

Analytical Differentiation

Benzamide derivatives are notoriously challenging to differentiate due to structural similarities (). However, this compound’s unique substituents (allyl and propargyloxy) would produce distinct 1H-NMR signals (e.g., alkynyl protons at ~2.5 ppm and allylic protons at 5–6 ppm), facilitating identification compared to methoxy- or hydroxy-substituted analogs .

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